molecular formula C20H13Cl2N3O B12494925 N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12494925
M. Wt: 382.2 g/mol
InChI Key: GFCAVYISYAUDAG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a naphthalene group and a dichlorophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with naphthalene-1-carboxylic acid under specific conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-naphthalen-2-yl-urea
  • 2-(3,4-dichlorophenyl)-N-naphthalen-1-ylquinazolin-4-amine
  • 3-(3,4-dichlorophenyl)-1-naphthalen-1-ylimidazolidine-2,4-dione

Uniqueness

N-(3,4-dichlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring with naphthalene and dichlorophenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13Cl2N3O

Molecular Weight

382.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H13Cl2N3O/c21-16-9-8-13(10-17(16)22)23-20(26)19-11-18(24-25-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,23,26)(H,24,25)

InChI Key

GFCAVYISYAUDAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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